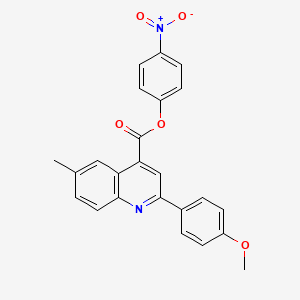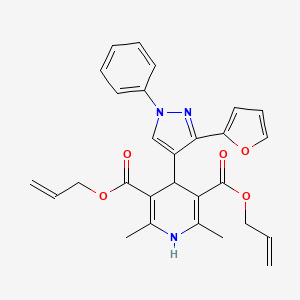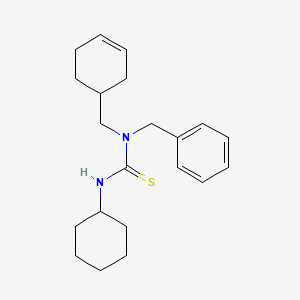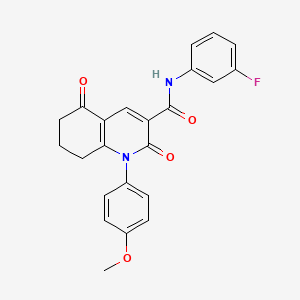
4-Nitrophenyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrophenyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate: is a complex organic compound with a unique structure. Let’s break it down:
4-Nitrophenyl: This part of the compound contains a nitro group (-NO₂) attached to a phenyl ring. Nitro groups are often involved in various chemical reactions due to their electron-withdrawing nature.
2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate: This portion combines a quinoline ring (a bicyclic aromatic system) with a carboxylate group (-COO⁻) and a methoxy group (-OCH₃). The quinoline scaffold is known for its diverse biological activities.
Méthodes De Préparation
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the condensation of 2-(4-methoxyphenyl)-6-methylquinoline-4-carbaldehyde with 4-nitrophenylacetic acid under appropriate conditions. The carboxylate group is introduced during this step.
Industrial Production:: While there isn’t a large-scale industrial production method specifically for this compound, it can be synthesized in research laboratories using the methods mentioned above.
Analyse Des Réactions Chimiques
Reactions::
Oxidation: The nitro group can undergo reduction to an amino group (-NH₂) or oxidation to a nitroso group (-NO).
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the phenyl ring.
Common Reagents and Conditions: Reagents like reducing agents (e.g., SnCl₂), strong acids (e.g., H₂SO₄), and nucleophiles (e.g., NaOH) are commonly used.
Applications De Recherche Scientifique
Chemistry: Researchers study its reactivity and use it as a building block for more complex molecules.
Biology: It may exhibit biological activity, making it relevant for drug discovery.
Medicine: Investigations into its potential therapeutic effects are ongoing.
Industry: Its unique structure could find applications in materials science or organic electronics.
Mécanisme D'action
The exact mechanism of action remains an active area of research. its structural features suggest interactions with cellular targets, possibly affecting signaling pathways or enzyme activity.
Comparaison Avec Des Composés Similaires
quinoline itself , quinoline derivatives , and nitro-substituted aromatics .
Propriétés
Formule moléculaire |
C24H18N2O5 |
|---|---|
Poids moléculaire |
414.4 g/mol |
Nom IUPAC |
(4-nitrophenyl) 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C24H18N2O5/c1-15-3-12-22-20(13-15)21(14-23(25-22)16-4-8-18(30-2)9-5-16)24(27)31-19-10-6-17(7-11-19)26(28)29/h3-14H,1-2H3 |
Clé InChI |
XIZGGYMDPGJGRY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)OC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(7,7-Dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-YL)-2-naphthalenesulfonamide](/img/structure/B11620960.png)
![4-[4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11620966.png)
![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11620970.png)
![2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-[4-(morpholine-4-sulfonyl)phenyl]acetamide](/img/structure/B11620972.png)
![2-[(2-furylmethyl)amino]-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11620975.png)
![7-methyl-2-(4-methylpiperidin-1-yl)-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11620980.png)

![Tetrahydrofuran-2-ylmethyl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11620996.png)
![Ethyl 2-cyclohexyl-3-[(6-methylpyridin-2-yl)amino]-3-oxopropanoate](/img/structure/B11621000.png)


![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621020.png)
![10-acetyl-11-(2-chlorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11621024.png)
![N-cyclopentyl-6-imino-13-methyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11621029.png)
